4-(2-(4-Bromophenoxy)acetamido)butanoic acid
Description
4-(2-(4-Bromophenoxy)acetamido)butanoic acid is a synthetic organic compound characterized by a butanoic acid backbone substituted with an acetamido group linked to a 4-bromophenoxy moiety. This structure combines a carboxylic acid functional group with aromatic and halogenated components, making it a candidate for diverse biological and chemical applications.
Properties
Molecular Formula |
C12H14BrNO4 |
|---|---|
Molecular Weight |
316.15 g/mol |
IUPAC Name |
4-[[2-(4-bromophenoxy)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C12H14BrNO4/c13-9-3-5-10(6-4-9)18-8-11(15)14-7-1-2-12(16)17/h3-6H,1-2,7-8H2,(H,14,15)(H,16,17) |
InChI Key |
UCFUWIWOFIWONO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCCCC(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Bromophenoxy)acetamido)butanoic acid typically involves the reaction of 4-bromophenol with acetic anhydride to form 4-bromophenyl acetate. This intermediate is then reacted with butanoic acid in the presence of a catalyst to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like sulfuric acid to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 4-(2-(4-Bromophenoxy)acetamido)butanoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the brominated compounds.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Bromophenoxy)acetamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding bromophenol derivatives.
Reduction: The compound can be reduced to remove the bromine atom, yielding phenoxyacetamido butanoic acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium fluoride (NaF), sodium chloride (NaCl).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield bromophenol derivatives, while reduction can produce phenoxyacetamido butanoic acid .
Scientific Research Applications
4-(2-(4-Bromophenoxy)acetamido)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(4-Bromophenoxy)acetamido)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can interact with active sites on enzymes, potentially inhibiting their activity. Additionally, the acetamido butanoic acid backbone can facilitate binding to other molecular targets, modulating their function .
Comparison with Similar Compounds
Key Compounds:
4-(4-Chloro-2-methylphenoxy)butanoic acid (MCPB) and 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB) Substituents: Chlorinated phenoxy groups. Activity: Both are auxin herbicides targeting HRAC class O, disrupting plant growth .
(S)-3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid (CATPB) Substituents: Chlorophenyl and trifluoromethylphenyl groups. Activity: Acts as a potent FFA2 receptor ligand, with modifications in aromatic substituents (e.g., Cl, CF₃) significantly affecting receptor binding affinity . Comparison: Replacing the trifluoromethyl or chlorophenyl groups with bromophenoxy may alter steric and electronic interactions, impacting receptor selectivity.
Functional Group Variations
2-(2-Bromo-4-methylphenoxy)acetamide Structure: Acetamide core with bromophenoxy. This contrasts with the target compound, where the carboxylic acid may enhance solubility or enable salt formation .
4-{2-[3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamido}butanoic acid Substituents: Methoxyphenyl and pyridazinone. Comparison: The methoxy group improves hydrogen-bonding capacity, while the pyridazinone ring introduces rigidity. Such differences highlight how heterocyclic vs. halogenated aromatic systems influence pharmacokinetics .
Research Findings and Implications
- Biological Activity: Phenoxy and acetamido groups are critical for receptor interactions. For example, trifluoromethyl groups in CATPB enhance metabolic stability, whereas bromine’s larger atomic radius might hinder binding in certain targets .
- Herbicidal Potential: Structural similarity to 2,4-DB suggests possible auxin-like activity, but bromine’s stronger electron-withdrawing effect could require dosage adjustments for phytotoxicity .
- Safety and Stability : Brominated compounds often exhibit higher environmental persistence than chlorinated ones, necessitating ecological risk assessments .
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